An In-Depth Technical Guide to Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate: Structure, Properties, and Synthesis
An In-Depth Technical Guide to Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate: Structure, Properties, and Synthesis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate, a tropane derivative of significant interest in medicinal chemistry. By virtue of its core 8-azabicyclo[3.2.1]octane scaffold, this molecule belongs to a class of compounds renowned for their diverse biological activities.[1][2][3] This document will delve into the molecule's structural intricacies, its physicochemical properties, plausible synthetic routes, and its potential pharmacological relevance.
Molecular Architecture and Stereochemistry
Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate is a bicyclic amine with the chemical formula C₁₂H₂₁NO₂ and a molecular weight of approximately 211.3 g/mol .[4] The core of the molecule is the tropane skeleton, a rigid structure formed by the fusion of a pyrrolidine and a piperidine ring.[3] This rigid framework is a "privileged scaffold" in drug discovery, as it presents substituents in a well-defined three-dimensional orientation, which is crucial for receptor binding.[5]
The nomenclature and key structural features are as follows:
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IUPAC Name: ethyl 2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)acetate
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Synonyms: Ethyl (8-methyl-8-azabicyclo[3.2.1]oct-3-yl)acetate, Ethyl 3-tropaneacetate
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CAS Number: 91690-87-8 (general), 56880-11-6 (for the endo isomer)[4]
A critical aspect of the 8-azabicyclo[3.2.1]octane system is its stereochemistry. The substituent at the 3-position can exist in two diastereomeric forms: endo and exo. This orientation significantly influences the molecule's shape and, consequently, its biological activity. The endo isomer has the substituent oriented towards the piperidine ring's six-membered chain, while in the exo isomer, it points away. The conformational flexibility of the tropane motif, particularly the inversion of the N-methyl group between axial and equatorial positions, further adds to the structural complexity.[6]
Physicochemical Properties
Experimentally determined physicochemical data for this specific compound are not widely available in the literature. However, based on its structure and data from related compounds, we can predict its general properties.
| Property | Predicted/Inferred Value | Source/Justification |
| Physical Form | Liquid | Listed by chemical suppliers.[7] |
| Molecular Weight | 211.3 g/mol | Calculated from the chemical formula C₁₂H₂₁NO₂.[4] |
| Boiling Point | > 200 °C (estimated) | Expected to be significantly higher than ethyl acetate (77 °C) due to the larger, more complex tropane moiety. |
| Melting Point | Not applicable (liquid at room temp) | |
| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform, ethyl acetate). Limited solubility in water. | The ethyl acetate and tropane moieties suggest good solubility in common organic solvents. The presence of the tertiary amine allows for salt formation, which would increase water solubility. |
| logP (Octanol/Water) | ~1.8 (calculated) | Indicates a moderate degree of lipophilicity. |
| pKa | ~9.5 (estimated for the tertiary amine) | Similar to other tropane alkaloids.[8] This means the compound will be protonated and positively charged at physiological pH. |
Synthesis and Characterization
While a specific, detailed synthesis for Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate is not readily found in peer-reviewed literature, a plausible synthetic route can be constructed based on established methods for creating tropane derivatives.[2][3][5] The most common approach involves the esterification of the corresponding alcohol, 2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)ethanol, which itself can be synthesized from tropinone, a common starting material for tropane alkaloids.
Proposed Synthetic Pathway
Experimental Protocol: A Generalized Approach
Step 1: Synthesis of Ethyl 2-(8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)acetate (Wittig or HWE Reaction)
This step introduces the acetate side chain. The Horner-Wadsworth-Emmons reaction is often preferred for its generally higher yields and stereoselectivity.
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To a solution of triethyl phosphonoacetate in a suitable aprotic solvent (e.g., THF) at 0 °C, add a strong base such as sodium hydride (NaH) portion-wise.
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Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the ylide.
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Cool the reaction mixture back to 0 °C and add a solution of tropinone in the same solvent dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Double Bond and Ester
This step can be achieved in a single hydrogenation reaction.
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Dissolve the product from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
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Concentrate the filtrate under reduced pressure to yield 2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)ethanol. This reduction will likely produce a mixture of endo and exo isomers.
Step 3: Fischer Esterification
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Dissolve the alcohol from Step 2 in an excess of ethanol.
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Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
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Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture and neutralize the acid with a base such as sodium bicarbonate solution.
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Extract the product with an organic solvent.
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Wash the organic layer, dry it, and concentrate it to obtain the crude product.
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Purify by column chromatography to yield Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate. The separation of endo and exo isomers may be possible at this stage.
Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, CDCl₃):
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δ 4.12 (q, 2H): Quartet for the -OCH₂- protons of the ethyl ester.
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δ 3.0-3.5 (m, 2H): Multiplets for the bridgehead protons of the tropane ring.
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δ 2.28 (s, 3H): Singlet for the N-CH₃ protons.
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δ 1.5-2.5 (m, 11H): A series of complex multiplets for the remaining tropane ring protons and the -CH₂- of the acetate side chain.
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δ 1.25 (t, 3H): Triplet for the -CH₃ protons of the ethyl ester.
¹³C NMR (100 MHz, CDCl₃):
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δ 173 (C=O): Carbonyl carbon of the ester.
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δ 60.5 (-OCH₂-): Methylene carbon of the ethyl ester.
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δ ~60 (bridgehead C): Bridgehead carbons of the tropane ring.
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δ ~40 (N-CH₃): N-methyl carbon.
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δ 25-40 (ring CH and CH₂): Carbons of the tropane ring and the acetate side chain.
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δ 14.2 (-CH₃): Methyl carbon of the ethyl ester.
Mass Spectrometry (EI):
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m/z 211 [M]⁺: Molecular ion peak.
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m/z 124: A common fragment for tropane alkaloids, resulting from the loss of the ethyl acetate side chain.
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Other fragments corresponding to the loss of ethoxy and ethyl groups from the ester.
Pharmacological Context and Potential Applications
The 8-azabicyclo[3.2.1]octane scaffold is the core of many biologically active molecules, including cocaine and atropine.[1][2][3] Derivatives of this scaffold are known to interact with various targets in the central and peripheral nervous systems.
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Dopamine and Serotonin Transporters: Many tropane derivatives are potent inhibitors of the dopamine transporter (DAT) and the serotonin transporter (SERT).[9][10][11] Cocaine's stimulant and addictive properties are primarily attributed to its inhibition of DAT.[9][11] Therefore, it is plausible that Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate could exhibit activity at these transporters. The nature and stereochemistry of the substituent at the 3-position are critical for binding affinity and selectivity.
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Muscarinic Acetylcholine Receptors: Tropane alkaloids like atropine and scopolamine are antagonists of muscarinic acetylcholine receptors. The ester functionality is a common feature in many muscarinic antagonists.
Given its structural similarity to known neuroactive compounds, Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate is a valuable candidate for screening in drug discovery programs targeting neurological and psychiatric disorders. Its physicochemical properties, particularly its moderate lipophilicity, suggest it may have the potential for good blood-brain barrier penetration.
Safety and Handling
As a tropane derivative, Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate should be handled with care in a laboratory setting.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate is a structurally interesting molecule that holds potential for further investigation in the field of medicinal chemistry. Its tropane core provides a rigid scaffold for the presentation of a flexible ethyl acetate side chain, making it a candidate for interaction with various biological targets. While detailed experimental data for this specific compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and potential pharmacological evaluation based on the extensive knowledge of the broader class of tropane alkaloids. Further research is warranted to fully elucidate its physicochemical properties and biological activity profile.
References
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
The Chemical Synthesis and Applications of Tropane Alkaloids - ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors - PubMed. Available at: [Link]
-
PtCl4 Catalysed Domino Synthesis of New Fused Bicyclic Acetals - Supporting Information. Available at: [Link]
-
Preparation and characterization of the tropic acid esters of tropan-3-beta-ol, granatan-3-alpha-ol and granatan-3-beta-ol - PubMed. Available at: [Link]
-
Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate | AMERICAN ELEMENTS. Available at: [Link]
-
Synthesis and Receptor Binding of N-Substituted Tropane Derivatives. High- Affinity Ligands for the Cocaine Receptors - The Vespiary. Available at: [Link]
-
Synthesis of Tropane Derivatives - IntechOpen. Available at: [Link]
-
Tropane - Molecule of the Month. Available at: [Link]
-
EPC SYNTHESIS OF TROPANE ALKALOIDS VIA ENANTIOSELECTIVE DEPROTONATION A thesis submitted to the Ryszard Lazny. Available at: [Link]
-
Laszlo Gyermek: The role of the tropane skeleton in drug research - INHN. Available at: [Link]
-
The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - ResearchGate. Available at: [Link]
- WO1999029690A1 - Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives - Google Patents.
-
Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives - PMC. Available at: [Link]
-
The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PubMed. Available at: [Link]
-
Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC. Available at: [Link]
-
Rapid Synthesis of Psychoplastogenic Tropane Alkaloids | JACS Au - ACS Publications. Available at: [Link]
-
An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Available at: [Link]
-
N-Methyl stereochemistry in tropinone: The conformational flexibility of the tropane motif. Available at: [Link]
-
Synthesis and receptor binding of N-substituted tropane derivatives. High-affinity ligands for the cocaine receptor - PubMed. Available at: [Link]
-
Synthesis of dopamine transporter selective 3-[2-(diarylmethoxyethylidene)]-8-alkylaryl-8-azabicyclo[3.2.1]octanes - PubMed. Available at: [Link]
-
13C and1H NMR Assignments for (1R)-3β-Phenyl-8-methyl-8-azabicyclo[3.2.1]octane-2β-carboxylic Acid Methyl Ester - Scite.ai. Available at: [Link]
-
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
8-Azabicyclo-3-2-1-octan-3-ol-8-methyl-acetate-ester-endo.pdf - Cheméo. Available at: [Link]
-
Reinvestigating the Synthesis and Characterization of Ethyl 3‐[5-(2- Ethoxycarbonyl-1-methylvinyloxy)-1-methyl - Knowledge UChicago. Available at: [Link]
-
Physicochemical and biopharmaceutical characterization of endo-2-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dihydro-1H-benz[e]isoindol-1-one (CR3124) a novel potent 5-HT3 receptor antagonist - PubMed. Available at: [Link]
-
Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines - PMC. Available at: [Link]
-
1 Stereoselective Acetate Aldol Reactions - Wiley-VCH. Available at: [Link]
-
(PDF) Stereoselective synthesis of (-)-pestalotin - ResearchGate. Available at: [Link]
-
Ethyl(benzothiazol-2-ylsulfonyl)acetate: A New Reagent for the Stereoselective Synthesis of α,β-Unsaturated Esters from Aldehydes | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Tropane Derivatives | IntechOpen [intechopen.com]
- 3. inhn.org [inhn.org]
- 4. americanelements.com [americanelements.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
